Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Descripción general

Descripción

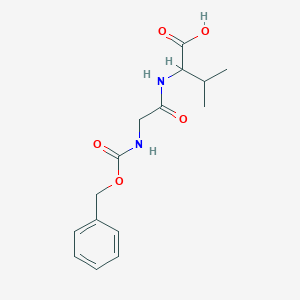

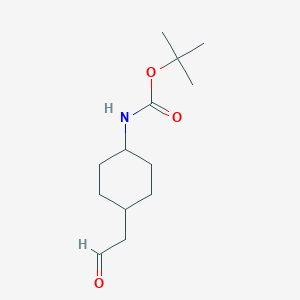

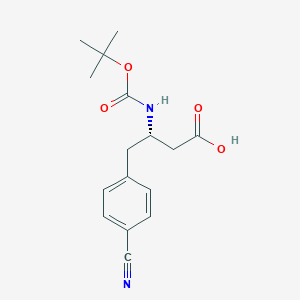

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C13H23NO3 and its molecular weight is 241.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Optically Active Compounds : It is used in the synthesis of optically active dimethyl 2-(4-tert-butylcyclohexylidene)methylmalonate, a crucial step in creating axially dissymmetric 4-t-butyl-alkylidenecyclohexane derivatives (Fiaud & Legros, 1988).

Enantioselective Synthesis : The compound serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-nucleosides (Ober et al., 2004).

Synthesis of Factor Xa Inhibitors : It is a key intermediate in synthesizing six stereoisomers of 3, 4-diaminocyclohexane carboxamide, crucial for creating factor Xa inhibitors (Wang et al., 2017).

Atmospheric CO2 Fixation : Tert-butyl hypoiodite, a related compound, is used in cyclizing atmospheric CO2 fixation by unsaturated amines, leading to cyclic carbamates with an iodomethyl group (Takeda et al., 2012).

Insecticidal Activity : This compound acts as a noncompetitive GABAA receptor antagonist (NGRA) and shows insecticidal activity against houseflies (Ozoe et al., 1995).

Chiral Ligand Synthesis : The synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate provides access to multigram quantities of both enantiomers without chromatography, useful for chiral ligands and modified backbone units for peptide nucleic acids (Xu & Appella, 2006).

Conformational Studies : It exhibits a remarkable conformational inversion for methyl, ethyl, and isopropyl systems (Denmark et al., 1990).

Synthesis of CCR2 Antagonists : The enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate is essential for potent CCR2 antagonists (Campbell et al., 2009).

Detection of Acid Vapors : TCBT-modified carbazole derivatives, which include this compound, can be used as fluorescent sensory materials to detect volatile acid vapors (Jiabao Sun et al., 2015).

Insecticide Synthesis : It is a potent insecticide with high activity against houseflies, German cockroaches, and aphids (Weston et al., 1995).

Mecanismo De Acción

Target of Action

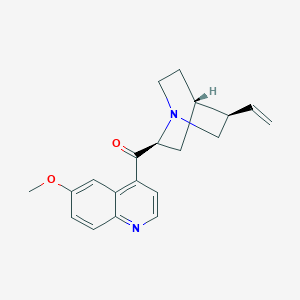

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is an intermediate for the synthesis of Cariprazine , a novel antipsychotic . The primary targets of Cariprazine are dopamine D3/D2 receptors . These receptors play a crucial role in the regulation of dopamine, a neurotransmitter that is involved in reward, motivation, and the control of movement.

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-11-6-4-10(5-7-11)8-9-15/h9-11H,4-8H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGBSEXLSWYFOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

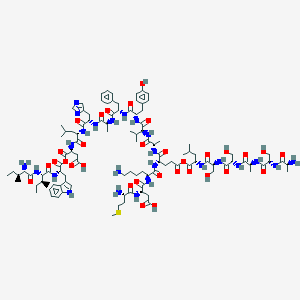

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45849.png)

![N,N'-Bis[3-(dimethylamino)propyl]perylene-3,4,9,10-tetracarboxylic diimide](/img/structure/B45854.png)